

A Comparative Guide to the Structural Confirmation of 2,4,6-Triiodoaniline Derivatives

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Compound of Interest

Compound Name: 2,4,6-Triiodoaniline

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For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of chemical research. This guide provides a comparative analysis of common analytical techniques for the structural elucidation of **2,4,6-Triiodoaniline** and its derivatives, supported by experimental data and detailed protocols.

Spectroscopic and Crystallographic Analysis: A Comparative Overview

The structural confirmation of **2,4,6-Triiodoaniline** ($C_6H_4I_3N$) primarily relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While X-ray crystallography offers definitive structural information, its application can be limited by the availability of suitable single crystals.

Data Presentation

The following tables summarize the key quantitative data obtained from various analytical methods for the structural confirmation of **2,4,6-Triiodoaniline**.

Table 1: 1H NMR Data for **2,4,6-Triiodoaniline** in $CDCl_3$ [1][2]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.86	Singlet	2H	Aromatic Protons (H-3, H-5)
4.66	Broad Singlet	2H	Amine Protons (-NH ₂)

Table 2: ¹³C NMR Data for **2,4,6-Triiodoaniline** in (CD₃)₂SO[1][2]

Chemical Shift (δ , ppm)	Assignment
147.0	C1 (-NH ₂)
145.4	C3/C5 (-H)
83.0	C2/C6 (-I)
78.8	C4 (-I)

Table 3: High-Resolution Mass Spectrometry (LC-ESI-QTOF) Data for **2,4,6-Triiodoaniline**[3]

Parameter	Value
Molecular Formula	C ₆ H ₄ I ₃ N
Calculated m/z [M+H] ⁺	470.7472
Found m/z [M+H] ⁺	470.7470
Precursor Adduct	[M+H] ⁺

Comparison of Analytical Techniques

Technique	Strengths	Limitations
^1H and ^{13}C NMR	<ul style="list-style-type: none">- Provides detailed information about the chemical environment and connectivity of atoms.[1]- Relatively non-destructive.- High symmetry of 2,4,6-Triiodoaniline leads to a simple and easily interpretable ^1H NMR spectrum.[1]	<ul style="list-style-type: none">- Requires relatively pure sample.- Sensitivity can be an issue for ^{13}C NMR.
Mass Spectrometry	<ul style="list-style-type: none">- Provides highly accurate molecular weight information.[3] - Fragmentation patterns can offer structural clues.	<ul style="list-style-type: none">- Does not provide detailed information on atom connectivity.- Isomeric compounds can be difficult to distinguish.
X-ray Crystallography	<ul style="list-style-type: none">- Provides the absolute and unambiguous 3D structure of a molecule.	<ul style="list-style-type: none">- Requires a suitable single crystal, which can be challenging to grow.- While a structure for 2,4,6-Triiodoaniline itself is not publicly available, derivatives have been extensively studied.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 300 MHz NMR Spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4,6-Triiodoaniline** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) for ^1H NMR or deuterated dimethyl sulfoxide ($(\text{CD}_3)_2\text{SO}$) for ^{13}C NMR in a standard 5 mm NMR tube.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are necessary.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the accurate molecular weight and elemental composition.

Instrumentation: A Liquid Chromatography system coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an Electrospray Ionization (ESI) source.[3]

Procedure:

- Sample Preparation: Prepare a dilute solution of **2,4,6-Triiodoaniline** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Chromatographic Separation: Inject the sample into the LC system. A typical column used is a C18 reversed-phase column.[3] A gradient elution with solvents like water and acetonitrile, both often containing a small amount of formic acid to promote ionization, is commonly employed.
- Mass Spectrometric Detection: The eluent from the LC column is introduced into the ESI source. The analysis is performed in positive ion mode to detect the protonated molecule

$[M+H]^+$.^[3] Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

- Data Analysis: Determine the accurate mass of the molecular ion peak and use it to calculate the elemental composition.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the structural confirmation of a **2,4,6-Triiodoaniline** derivative.

Caption: Workflow for the structural confirmation of **2,4,6-Triiodoaniline** derivatives.

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References

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